pKa Modulation: Gem-Difluoro Reduces Piperidine Basicity by ~2.1–2.5 Log Units Versus Unsubstituted Piperidine
In a systematic study of mono- and difluorinated saturated heterocyclic amines, the pKa of the 3,3-difluoropiperidine scaffold was measured at approximately 6.5 (predicted) to ~8.0–8.4 (experimentally, depending on the exact substitution pattern and measurement conditions), representing a reduction of 2.1–2.5 log units compared to unsubstituted piperidine (pKa ≈ 10.5) [1]. For 3-monofluoropiperidine analogs, the pKa reduction is only ~1.2–1.5 units, meaning the 3,3-difluoro compound is approximately 10-fold less basic than the monofluoro variant at physiological pH . This reduced basicity is critical for minimizing hERG channel blockade (a primary cardiac safety liability) and reducing lysosomal phospholipidosis risk in CNS drug candidates.
| Evidence Dimension | pKa (piperidine nitrogen basicity) |
|---|---|
| Target Compound Data | pKa ≈ 6.5 (predicted for 3,3-difluoropiperidine core); ~8.0–8.4 for N-protected 3,3-difluoro-4-oxopiperidine derivatives |
| Comparator Or Baseline | Unsubstituted piperidine: pKa ≈ 10.5; 3-monofluoropiperidine: pKa ≈ 9.0–9.3; N-Boc-3,3-difluoro-4-oxopiperidine: comparable pKa but different deprotection chemistry |
| Quantified Difference | ΔpKa ≈ −2.1 to −2.5 vs. unsubstituted piperidine; ΔpKa ≈ −0.8 to −1.0 vs. 3-monofluoro analog |
| Conditions | Predicted values (ACD/Labs) and experimentally determined pKa values from the systematic study by Grygorenko et al. (2023) covering mono- and difluorinated azetidine, pyrrolidine, and piperidine series |
Why This Matters
A 10-fold difference in basicity at pH 7.4 translates into distinct ratios of charged-to-uncharged species, directly impacting passive membrane permeability, CNS penetration, and off-target pharmacology—making the 3,3-difluoro compound functionally non-substitutable for the monofluoro or non-fluorinated analogs in lead optimization.
- [1] Grygorenko, O. O. et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chem. Eur. J. 2023, 29, e202301383. View Source
